Biotin-nPEG-amine

描述

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIGDDHILHLQSX-SNKXOJDGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H114N4O25S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1299.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architectural Versatility of Biotin-nPEG-Amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the structure, properties, and applications of Biotin-nPEG-amine, a heterobifunctional linker critical in modern bioconjugation, diagnostics, and targeted therapeutics. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecule's core components and offers detailed experimental frameworks.

Core Structure and Functional Components

This compound is a chimeric molecule meticulously designed for a tripartite function: a high-affinity binding moiety, a flexible spacer, and a reactive handle for covalent linkage. Its architecture consists of three key components:

-

Biotin (B1667282) (Vitamin B7): A water-soluble B vitamin, biotin exhibits an exceptionally strong and highly specific non-covalent interaction with avidin (B1170675) and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). This interaction is one of the most robust biological affinities known, forming the basis for numerous detection and purification systems.[1] The biotin moiety serves as a powerful tag for capturing, immobilizing, or detecting molecules conjugated to the this compound linker.

-

Polyethylene (B3416737) Glycol (nPEG): The "nPEG" component denotes a polyethylene glycol spacer of variable length, indicated by the "n" representing the number of repeating ethylene (B1197577) glycol units.[2] PEG is a hydrophilic, biocompatible, and flexible polymer that offers several advantages in bioconjugation.[2][3] It enhances the water solubility of the conjugate, reduces steric hindrance, and can minimize immunogenicity.[2][3] The tunable length of the PEG chain allows for precise control over the distance between the biotin tag and the conjugated molecule.

-

Terminal Amine Group (-NH2): The molecule is terminated with a primary amine group, which serves as a versatile reactive handle for conjugation.[2][4] This amine group can readily react with various functional groups, most notably carboxyl groups (-COOH) and their activated esters (e.g., N-hydroxysuccinimide esters), to form stable amide bonds.[2][4] This reactivity is the foundation for attaching the this compound linker to a wide array of biomolecules and surfaces.

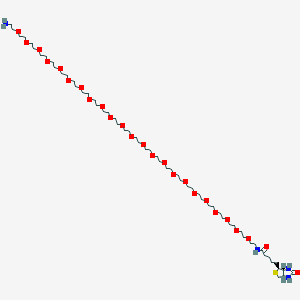

The fundamental structure can be visualized as a linear arrangement of these three components, where the PEG chain acts as a bridge between the biotin and the amine group.

Quantitative Data and Physical Properties

The versatility of this compound is enhanced by the availability of variants with different PEG spacer lengths. This allows for the optimization of assays and conjugates based on specific spatial requirements. The following tables summarize the key quantitative data for a selection of commercially available this compound products.

| Product Name | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| Biotin-PEG2-Amine | 2 | 374.50 | 20.4 |

| Biotin-PEG3-Amine | 3 | 418.55 | 22.9 |

| Biotin-PEG4-Amine | 4 | 462.61 | - |

| Biotin-PEG8-Amine | 8 | 638.8 | - |

| Biotin-PEG11-Amine | 11 | 770.97 | 53.2 |

| Biotin-dPEG®23-Amine | 23 | - | 87.0 |

Data compiled from multiple sources. Spacer arm lengths are approximate and can vary based on the method of measurement.

| Property | Description |

| Appearance | Typically a white to off-white solid or powder.[5][6] |

| Purity | Generally >95% as determined by HPLC and/or NMR.[2][5][6] |

| Solubility | Soluble in water and aqueous buffers. Also soluble in organic solvents such as DMSO, DMF, and methylene (B1212753) chloride.[5][7][8][9] |

| Storage | Recommended storage at -20°C, protected from moisture.[2][5][9] |

Experimental Protocols and Methodologies

This compound is a cornerstone reagent in a multitude of biological applications. Below are detailed methodologies for its use in key experimental contexts.

Bioconjugation to Carboxyl-Containing Molecules (e.g., Antibodies, Nanoparticles) via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a molecule bearing carboxyl groups using the zero-length crosslinkers EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Materials:

-

Molecule to be conjugated (e.g., antibody, protein, carboxylated nanoparticle)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Desalting column or dialysis cassette

Procedure:

-

Preparation of Molecule: Dissolve the carboxyl-containing molecule in Activation Buffer. If the molecule is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis.

-

Activation of Carboxyl Groups:

-

Equilibrate EDC and NHS to room temperature.

-

Add EDC and NHS to the molecule solution. A common starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the concentration of carboxyl groups.

-

Incubate for 15-30 minutes at room temperature. This reaction forms a semi-stable NHS ester.

-

-

Conjugation with this compound:

-

Immediately add this compound to the activated molecule solution. A 10-50 fold molar excess of this compound over the molecule is recommended to ensure efficient conjugation and minimize intermolecular crosslinking of the target molecule.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Remove excess, unreacted this compound and byproducts by extensive dialysis against PBS or by using a desalting column.

-

-

Characterization: Confirm successful biotinylation using an appropriate assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which quantifies the amount of biotin incorporated.

Proximity-Dependent Biotinylation Identification (BioID)

BioID is a powerful technique to identify protein-protein interactions and the composition of cellular compartments in living cells.[9][10] It utilizes a promiscuous biotin ligase (BirA*) fused to a protein of interest. While this compound is not directly used in the enzymatic reaction, understanding this workflow is crucial as it represents a key application area for biotin-based affinity capture.

Workflow Overview:

-

Construct Generation: The gene for the protein of interest is fused in-frame with the gene for a promiscuous biotin ligase (e.g., BirA*, TurboID).

-

Cellular Expression: The fusion construct is expressed in cultured cells.

-

Biotin Labeling: The cells are incubated with excess biotin. The BirA* enzyme actively biotinylates proteins in close proximity to the fusion protein.

-

Cell Lysis and Protein Solubilization: Cells are harvested and lysed under harsh, denaturing conditions to disrupt protein-protein interactions while preserving the covalent biotinylation.

-

Affinity Purification: The biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.

-

Elution and Digestion: The captured proteins are washed extensively and then eluted from the beads. Subsequently, they are digested into peptides, typically with trypsin.

-

Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were in proximity to the original protein of interest.

Applications in Signaling Pathways and Targeted Drug Delivery

A significant application of this compound is in the development of targeted drug delivery systems. Many cancer cells overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), to meet their high metabolic demands.[11][12] This overexpression can be exploited to selectively deliver therapeutic agents to tumor cells.

Mechanism of Action:

-

Conjugation: A cytotoxic drug or a nanoparticle encapsulating a drug is conjugated to this compound.

-

Targeting: The biotinylated drug conjugate is administered and circulates in the body. The biotin moiety acts as a targeting ligand, binding with high affinity to the overexpressed biotin receptors on cancer cells.

-

Internalization: Upon binding, the entire conjugate is internalized by the cancer cell through receptor-mediated endocytosis.[12]

-

Drug Release: Once inside the cell, the drug is released from the carrier, often triggered by the acidic environment of endosomes or lysosomes, or through enzymatic cleavage of the linker.

-

Therapeutic Effect: The released drug exerts its cytotoxic effect, leading to the death of the cancer cell, while minimizing exposure to healthy tissues that do not overexpress the biotin receptor.

This targeted approach holds immense promise for increasing the therapeutic index of potent anti-cancer drugs by enhancing their efficacy at the tumor site while reducing systemic toxicity.[11][12]

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of life science researchers and drug development professionals. Its well-defined tripartite structure allows for robust and specific labeling, detection, and targeting of a wide range of molecules and biological systems. The ability to tune the length of the PEG spacer provides an additional layer of control for optimizing specific applications. From elucidating protein interaction networks to developing next-generation targeted cancer therapies, the applications of this compound continue to expand, underscoring its importance in advancing biological and biomedical research.

References

- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 2. Protein identification by mass spectrometry [bio-protocol.org]

- 3. nbcc.lunenfeld.ca [nbcc.lunenfeld.ca]

- 4. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]

- 5. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. usherbrooke.ca [usherbrooke.ca]

- 8. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.addgene.org [blog.addgene.org]

- 10. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Biotin-nPEG-Amine: Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and solubility of Biotin-nPEG-amine, a versatile reagent widely used in bioconjugation, drug delivery, and diagnostic applications. This document details the key characteristics of these molecules, provides experimental protocols for their use and characterization, and illustrates relevant workflows and pathways.

Core Chemical Properties of this compound

This compound is a heterobifunctional linker composed of a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer of variable length (n), and a terminal primary amine group.[1] The biotin group provides a high-affinity binding site for avidin (B1170675) and streptavidin, a cornerstone of many biochemical assays and purification methods.[2] The PEG linker enhances the hydrophilicity and biocompatibility of the molecule, reduces steric hindrance, and improves the solubility of the conjugated species.[3][4] The terminal amine group allows for covalent conjugation to various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, present on proteins, peptides, surfaces, and other molecules.[5][6]

The general structure of this compound is as follows:

Biotin — (CH₂CH₂O)n — Linker — NH₂

The length of the PEG chain (n) can be varied to optimize spacing, solubility, and other properties for specific applications. Below is a summary of the chemical properties for several common this compound variants.

| Compound | PEG Units (n) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Biotin-PEG2-amine | 2 | C₁₆H₃₀N₄O₄S | 374.5 | 138529-46-1[7] |

| Biotin-PEG3-amine | 3 | C₁₈H₃₄N₄O₅S | 418.6 | 359860-27-8[5] |

| Biotin-PEG4-amine | 4 | C₂₀H₃₈N₄O₆S | 462.60 | 663171-32-2[8] |

Solubility Profile

The PEG linker significantly influences the solubility of this compound. Generally, these compounds exhibit good solubility in aqueous solutions and a range of organic solvents. The solubility tends to increase with the length of the PEG chain.

| Compound | Solvent | Solubility |

| Biotin-PEG2-amine | Water, DMSO, DMF | Soluble[7] |

| Biotin-PEG3-amine | DMF | 20 mg/mL[9] |

| DMSO | 20 mg/mL[9], 245 mg/mL[10] | |

| Ethanol | 20 mg/mL[9] | |

| PBS (pH 7.2) | 10 mg/mL[9] | |

| Water | 95 mg/mL[10] | |

| Biotin-PEG4-amine | DMSO | 100 mg/mL (with sonication)[8] |

Experimental Protocols

General Protocol for Biotinylation of Proteins using this compound

This protocol describes the covalent conjugation of this compound to a protein containing accessible carboxyl groups using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

Protein to be biotinylated

-

This compound

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of NHS and EDC to the protein solution. Incubate for 15 minutes at room temperature.

-

Biotinylation Reaction: Immediately add a 20- to 100-fold molar excess of this compound (dissolved in Coupling Buffer) to the activated protein solution. The primary amine of the this compound will react with the activated carboxyl groups to form a stable amide bond.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by reacting with any remaining NHS esters. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Confirm the extent of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol for Determining the Kinetic Solubility of this compound

This protocol is adapted from a general kinetic solubility assay and can be used to determine the solubility of this compound in a high-throughput format using nephelometry.[11]

Materials:

-

This compound

-

DMSO (anhydrous)

-

Buffer Solution (e.g., Phosphate-Buffered Saline, PBS)

-

Microtiter plates (96-well, clear bottom)

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Include wells with DMSO only as a negative control.

-

Addition of Buffer: Add the aqueous buffer to each well to achieve a range of final concentrations of the this compound.

-

Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Measurement of Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved particles.

-

Data Analysis: Plot the light scattering units against the concentration of this compound. The concentration at which a significant increase in light scattering is observed represents the kinetic solubility limit.

Visualizations

Workflow for Protein Biotinylation and Affinity Purification

Caption: Workflow of protein biotinylation and subsequent affinity purification.

Principle of Biotin-Streptavidin Based ELISA

Caption: Principle of a sandwich ELISA utilizing biotin-streptavidin interaction.

Targeted Drug Delivery via Biotin Receptor

Caption: Targeted drug delivery using Biotin-PEG functionalized nanocarriers.

References

- 1. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotin-PEG3-amine, 359860-27-8 | BroadPharm [broadpharm.com]

- 6. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]

- 7. Biotin-PEG2-amine, 138529-46-1 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Amine-PEG3-Biotin | TargetMol [targetmol.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Mechanism of Action for Biotin-nPEG-amine Conjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to Biotin-nPEG-amine conjugation. This powerful bioconjugation technique is widely utilized in drug development, diagnostics, and various research applications to attach biotin (B1667282) to molecules of interest, leveraging the high-affinity interaction between biotin and streptavidin/avidin for detection, purification, and targeting.

Core Mechanism of Action

This compound is a heterobifunctional linker composed of three key components: a biotin moiety, a polyethylene (B3416737) glycol (PEG) spacer of variable length (n), and a terminal primary amine group (-NH2). The conjugation process involves the formation of a stable covalent bond between the primary amine of the this compound and a specific functional group on the target molecule. The primary mechanisms for this conjugation are detailed below.

Amide Bond Formation via Carbodiimide Chemistry (EDC/NHS)

The most common strategy for conjugating this compound involves coupling its primary amine to a carboxyl group (-COOH) on a target molecule, such as a protein (e.g., on aspartic acid, glutamic acid residues, or the C-terminus), a small molecule, or a surface.[1][2][3] This reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][4]

The mechanism proceeds in two steps:

-

Activation of the Carboxyl Group: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[2]

-

Formation of a Stable NHS Ester and Amine Reaction: To improve efficiency and stability, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[2] This semi-stable intermediate then readily reacts with the primary amine of the this compound to form a stable amide bond, releasing the NHS leaving group.[2]

The inclusion of NHS or Sulfo-NHS is crucial for enhancing the efficiency of the conjugation reaction in aqueous solutions, where the O-acylisourea intermediate is prone to hydrolysis.[2]

Reaction with Activated Esters

This compound can also be conjugated to molecules that have been pre-activated with an N-hydroxysuccinimide (NHS) ester.[5] In this case, the primary amine of the biotin linker directly attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS group.[5] This method is straightforward when an NHS-activated molecule is readily available.

References

- 1. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]

- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]

The Strategic Advantage of Flexibility: A Technical Guide to the Role of the PEG Linker in Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and molecular biology, the precision and efficiency of labeling and detection are paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, has long been a cornerstone technique, leveraging the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin. However, the true potential of this powerful tool is often unlocked by a critical, yet sometimes overlooked, component: the polyethylene (B3416737) glycol (PEG) linker. This in-depth technical guide elucidates the multifaceted role of the PEG linker in biotinylation reagents, providing a comprehensive overview of its impact on solubility, steric hindrance, binding kinetics, and overall experimental success.

Fundamental Properties of PEG Linkers in Bioconjugation

Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[1] Its incorporation as a linker in biotinylation reagents confers several advantageous properties that address common challenges in bioconjugation.[2][3]

-

Enhanced Solubility: One of the most significant benefits of a PEG linker is its ability to increase the aqueous solubility of the biotinylation reagent and the resulting biotinylated molecule.[4][5] This is particularly crucial when working with hydrophobic molecules or at high concentrations, as it mitigates aggregation and precipitation.[6][7]

-

Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity, making it an ideal choice for in vivo applications.[1][3] By incorporating a PEG linker, the potential for an adverse immune response to the biotinylated molecule can be significantly reduced.[5][8]

-

Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG chain allows the biotin moiety to be positioned at a greater distance from the target molecule.[1][9] This increased spatial separation minimizes steric hindrance, facilitating more efficient binding of the biotin to the pocket of avidin or streptavidin.[9][10] The tunable length of the PEG linker allows for precise control over this spacing.[3][5]

-

Improved Pharmacokinetics: In the context of drug development, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in the bloodstream.[8][11]

The Impact of PEG Linker Length on Biotin-Avidin Interactions: A Quantitative Perspective

The length of the PEG linker is a critical parameter that can be optimized to suit the specific requirements of an experiment. Longer PEG chains generally provide greater solubility and flexibility, but they can also influence the binding kinetics and stoichiometry of the biotin-avidin interaction.

A key consideration is the potential for steric hindrance not only from the target molecule but also from the PEG chain itself. While a linker is necessary to overcome the steric hindrance of the conjugated molecule, an excessively long or bulky PEG chain can begin to interfere with the binding of biotin to all available sites on the tetrameric avidin protein.

The following table summarizes quantitative data on the effect of PEG linker molecular weight on the equilibrium dissociation constant (Kd) and the stoichiometry of binding to avidin.

| PEG Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin-PEG:Avidin) | Reference |

| 0 (Biotin only) | ~10⁻¹⁵ | 4:1 | [12] |

| 588 | ~10⁻⁸ | 4:1 | [12] |

| 3400 | ~10⁻⁸ | 4:1 | [12] |

| 5000 | ~10⁻⁸ | 1:1 | [12] |

As the data indicates, the incorporation of a PEG linker, regardless of its length in this study, significantly increases the equilibrium dissociation constant compared to free biotin, though the binding remains very strong.[12] Notably, at a molecular weight of 5000 g/mol , the stoichiometry of binding shifts from 4:1 to 1:1, suggesting that the longer PEG chains sterically hinder the binding to more than one site on the avidin tetramer.[12]

The influence of PEGylation extends to cellular uptake and tissue penetration, which is of particular importance in drug delivery applications. The following table summarizes the effects of PEGylation and biotin-PEGylation on the cellular uptake and spheroid penetration of cationic (Lysozyme, LZ) and anionic (Bovine Serum Albumin, BSA) proteins.

| Protein Conjugate | Relative Intracellular Uptake (Compared to Unmodified Protein) | Spheroid Penetration (Relative Fluorescence Intensity) | Reference |

| PEG-LZ (5 PEG/protein) | 0.5 ± 0.2 | 262.4 ± 70.3 (Unmodified: 2508.7 ± 760.8) | [13] |

| Bio-PEG-LZ (5 PEG/protein) | 0.3 ± 0.1 | 173.7 ± 44.9 (Unmodified: 1178.1 ± 211.5) | [13] |

| PEG-BSA (10 PEG/protein) | 0.7 ± 0.1 | 276.1 ± 67.5 (Unmodified: 1257.2 ± 554.5) | [13] |

| Bio-PEG-BSA (10 PEG/protein) | 1.3 ± 0.1 | 1060.1 ± 405.1 (Unmodified: 1316.7 ± 200.2) | [13] |

These findings suggest that while PEGylation generally decreases cellular uptake and spheroid penetration for both cationic and anionic proteins, the addition of biotin as a targeting ligand can counteract this effect for anionic proteins, significantly enhancing their intracellular uptake.[13]

Visualizing the Role of the PEG Linker

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key structures, workflows, and relationships.

Caption: General structure of a PEGylated biotinylation reagent.

Caption: Steric hindrance is reduced with a PEG linker.

Experimental Protocols for Biotinylation Using PEGylated Reagents

The choice of biotinylation chemistry depends on the available functional groups on the target molecule. The two most common approaches target primary amines (e.g., lysine (B10760008) residues) and sulfhydryl groups (e.g., cysteine residues).

Amine-Reactive Biotinylation using NHS-Ester PEGylated Reagents

This protocol is a general guideline for the biotinylation of proteins with primary amines using an NHS-ester PEGylated biotin reagent.

Materials:

-

Protein to be labeled (1-10 mg/mL)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

NHS-PEG-Biotin reagent

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[1][2]

-

Prepare Biotin Reagent: Immediately before use, prepare a 10 mM stock solution of the NHS-PEG-Biotin reagent in anhydrous DMSO or DMF. The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage.[1][5]

-

Biotinylation Reaction: Add a 20-fold molar excess of the NHS-PEG-Biotin solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[1]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

-

Quenching: (Optional) To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin reagent by using a desalting column or by dialysis against PBS.[1][2]

-

Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.

Caption: Workflow for amine-reactive biotinylation.

Sulfhydryl-Reactive Biotinylation using Maleimide-PEGylated Reagents

This protocol provides a general method for biotinylating proteins with free sulfhydryl groups using a maleimide-PEGylated biotin reagent.

Materials:

-

Protein to be labeled with free sulfhydryl groups

-

Sulfhydryl-free buffer (e.g., PBS), pH 6.5-7.5

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)

-

Maleimide-PEG-Biotin reagent

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein is in a sulfhydryl-free buffer at pH 6.5-7.5.[4] If the protein's sulfhydryl groups are in disulfide bonds, they must first be reduced. This can be achieved by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[8] The reducing agent must then be removed via a desalting column before proceeding.

-

Prepare Biotin Reagent: Immediately before use, prepare a stock solution of Maleimide-PEG-Biotin in anhydrous DMSO or DMF.[4]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the maleimide (B117702) reagent to the protein solution.[8]

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

-

Purification: Remove excess, non-reacted biotin reagent by gel filtration (e.g., a Sephadex column) or dialysis.[8]

-

Storage: Store the biotinylated protein under appropriate conditions.

Caption: Workflow for sulfhydryl-reactive biotinylation.

Purification and Analysis of PEGylated Biotin-Protein Conjugates

Following the biotinylation reaction, it is crucial to remove any unreacted PEG-biotin reagent to prevent interference in downstream applications.

-

Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger biotinylated protein from the smaller, unreacted biotinylation reagent.[][15]

-

Dialysis/Ultrafiltration: For larger sample volumes, dialysis or ultrafiltration with an appropriate molecular weight cutoff membrane can efficiently remove small molecules.[15]

-

Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with IEX resins. This property can be exploited to separate un-PEGylated, mono-PEGylated, and multi-PEGylated species.[][15]

The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which provides a colorimetric estimation of the number of biotins incorporated per protein molecule.[2]

Conclusion

The incorporation of a PEG linker into biotinylation reagents is a strategic modification that offers a multitude of benefits for researchers across various disciplines. From enhancing the solubility and stability of conjugates to minimizing steric hindrance and reducing immunogenicity, the PEG linker is a versatile tool for optimizing biotinylation reactions. By carefully considering the length and chemistry of the PEG linker and following robust experimental protocols, scientists and drug development professionals can harness the full potential of the biotin-avidin system, leading to more reliable, reproducible, and impactful results.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. precisepeg.com [precisepeg.com]

- 8. biotium.com [biotium.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Biotin-nPEG-amine linker lengths (n=2, 4, 12, etc.).

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-nPEG-amine linkers, a critical tool in modern biotechnology and drug development. These bifunctional molecules, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a primary amine for covalent conjugation, and a polyethylene (B3416737) glycol (PEG) spacer, offer a versatile platform for a myriad of applications. The length of the PEG spacer, denoted by 'n' (e.g., n=2, 4, 12), is a crucial parameter that influences the linker's properties and its suitability for specific experimental designs.

Core Concepts and Advantages of PEGylation

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when incorporated as a linker, imparts several beneficial properties to the resulting bioconjugate. This process, known as PEGylation, is a cornerstone of biopharmaceutical development.[1]

Key benefits of using this compound linkers include:

-

Enhanced Solubility : The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the biotinylated molecule, which is particularly advantageous for hydrophobic proteins or peptides.[2]

-

Reduced Steric Hindrance : The flexible PEG spacer arm physically separates the biotin from the conjugated molecule, minimizing steric hindrance and ensuring efficient binding of the biotin to avidin or streptavidin.[3]

-

Minimized Aggregation : For molecules prone to aggregation, such as certain antibodies, the PEG linker can reduce this issue when stored in solution.[4]

-

Increased Stability : PEG chains can protect the conjugated molecule from enzymatic degradation.[2]

-

Tunable Length : The ability to vary the number of PEG units (n) allows for precise control over the distance between the biotin and the target molecule, a critical factor in assay development and molecular interaction studies.[2]

Quantitative Data of this compound Linkers

The physical properties of this compound linkers vary with the length of the PEG chain. The following table summarizes the key quantitative data for commonly used linkers.

| n | Linker Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | CAS Number |

| 2 | Biotin-PEG2-amine | 374.50 | 20.4 | 138529-46-1[5][6][7][8] |

| 3 | Biotin-PEG3-amine | 418.55 | 22.9 | 359860-27-8 |

| 4 | Biotin-PEG4-amine | 462.60 | 29.0 | 663171-32-2[9][10][11][12] |

| 8 | Biotin-PEG8-amine | 638.80 | - | 2183447-27-8[13] |

| 11 | Biotin-PEG11-amine | 770.97 | 53.2 | -[14] |

| 12 | Biotin-PEG12-amine | 941.09 | 56.0 | 365441-71-0[15][16][17] |

Note: Spacer arm lengths can vary slightly depending on the manufacturer and the method of measurement.

Experimental Protocols

The primary amine group on the this compound linker allows for its covalent attachment to various functional groups on target molecules. A common application is the coupling to carboxyl groups on proteins.

Protocol 1: Biotinylation of Proteins via Carboxyl Groups

This protocol describes the general procedure for labeling a protein with a this compound linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) as a crosslinker. EDC activates carboxyl groups (e.g., on aspartate, glutamate, or the C-terminus) to form a reactive intermediate that then couples with the primary amine of the linker.

Materials:

-

Protein to be labeled in a suitable amine-free buffer (e.g., MES buffer, pH 4.7-6.0)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Quenching buffer (e.g., Tris-buffered saline)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[18]

-

Reagent Preparation:

-

Immediately before use, dissolve the this compound in the reaction buffer.

-

Immediately before use, prepare a fresh solution of EDC in the reaction buffer. Do not store EDC solutions.[18]

-

-

Reaction:

-

Add a molar excess of the this compound solution to the protein solution. A 100-fold molar excess is a common starting point to minimize protein-protein crosslinking.[14]

-

Add a limiting amount of the EDC solution to the protein/biotin mixture. A 5- to 20-fold molar excess of EDC over the protein is a typical starting range.[14]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Stop the reaction by adding a quenching buffer that contains primary amines (e.g., Tris or glycine) to consume excess reactive EDC.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[19]

-

Determination of Biotin Incorporation (Optional): The extent of biotinylation can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[19]

Protocol 2: Cell Surface Protein Biotinylation

This method is used to specifically label proteins on the exterior of a cell's plasma membrane. It is crucial to use a membrane-impermeable biotinylation reagent for this application. While this compound itself can be used, often a derivative with a charged group like a sulfo-NHS ester is employed to ensure it does not cross the cell membrane. The general principle remains the same.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) dissolved in PBS

-

Quenching solution (e.g., PBS containing glycine (B1666218) or Tris)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.[20]

-

Biotinylation:

-

Incubate the cells with the freshly prepared biotinylation reagent solution for 30 minutes at 4°C with gentle agitation.[21] Performing the reaction on ice helps to prevent endocytosis of the labeled proteins.

-

-

Quenching: Remove the biotinylation solution and wash the cells with the quenching solution to stop the reaction.

-

Washing: Wash the cells three times with ice-cold PBS.[20]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the proteins.

-

Purification: The biotinylated cell surface proteins can then be purified from the cell lysate using streptavidin-agarose beads.

Protocol 3: Purification of Biotinylated Proteins

The strong and specific interaction between biotin and streptavidin (or avidin) is the basis for the purification of biotinylated molecules.

Materials:

-

Cell lysate or solution containing the biotinylated protein

-

Streptavidin-agarose beads or magnetic beads

-

Binding/Wash buffer (e.g., PBS with a mild detergent like Tween-20)

-

Elution buffer (e.g., high concentration of free biotin, low pH buffer, or denaturing buffer)

Procedure:

-

Bead Preparation: Wash the streptavidin beads with the binding/wash buffer to remove any storage solution.

-

Binding: Incubate the protein solution with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Remove the supernatant (this contains the unbound proteins).

-

Wash the beads multiple times with the binding/wash buffer to remove non-specifically bound proteins. A common procedure is to wash three times.

-

-

Elution:

-

Competitive Elution (Non-denaturing): Incubate the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-8 mg/mL) to displace the biotinylated protein.[1] This method is ideal when the native structure and function of the protein need to be preserved.

-

Harsh Elution (Denaturing): If downstream applications do not require a native protein, elution can be achieved using a low pH buffer (e.g., glycine-HCl, pH 2.8) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cephamls.com [cephamls.com]

- 6. Biotin-PEG2-amine, CAS 138529-46-1 | AxisPharm [axispharm.com]

- 7. Biotin-PEG2-amine, 138529-46-1 | BroadPharm [broadpharm.com]

- 8. Biotin-PEG2-Amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 9. goldbio.com [goldbio.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Biotin-PEG8-amine, 2183447-27-8 | BroadPharm [broadpharm.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Buy Biotin-PEG12-NHS ester | 365441-71-0 [smolecule.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 21. Surface protein biotinylation [protocols.io]

A Comprehensive Technical Guide to Biotin-nPEG-Amine for Innovations in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough understanding of Biotin-nPEG-amine, a versatile heterobifunctional linker, and its applications in the rapidly evolving field of bioconjugation. Tailored for both beginners and experienced researchers, this document details the core principles, experimental protocols, and practical applications of this powerful tool in drug development, diagnostics, and fundamental research.

Introduction to this compound

This compound is a chemical reagent featuring three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer of variable length (n), and a terminal amine group. This unique structure allows for the covalent attachment of biotin to a wide range of molecules, a process known as biotinylation.[1][2] The biotin tag enables highly specific and strong non-covalent interaction with avidin (B1170675) and streptavidin, forming the basis for numerous detection, purification, and targeting applications.[3][4]

The amine group provides a reactive handle for conjugation to various functional groups on target molecules, most commonly carboxyl groups through the use of carbodiimide (B86325) chemistry (EDC/NHS).[5][6] The PEG spacer is a critical element that imparts several advantageous properties to the conjugate, including increased hydrophilicity, reduced steric hindrance, enhanced stability, and decreased immunogenicity.[7][8]

Core Components and Their Functions

The Biotin Moiety: A High-Affinity Tag

Biotin, also known as Vitamin H, exhibits an extraordinarily high affinity for the proteins avidin and streptavidin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). This interaction is one of the strongest non-covalent bonds found in nature, making it an ideal tool for a multitude of biological assays and purification strategies.[3] Once a molecule is labeled with biotin, it can be readily detected, captured, or targeted using streptavidin-conjugated probes, such as enzymes, fluorophores, or magnetic beads.

The Polyethylene Glycol (PEG) Spacer: The Versatile Linker

The PEG chain in this compound serves as a flexible, hydrophilic spacer between the biotin tag and the conjugated molecule.[2] The length of the PEG chain, denoted by 'n' (the number of ethylene (B1197577) glycol units), can be varied to optimize the properties of the final conjugate.

Key Advantages of the PEG Spacer:

-

Increased Solubility: PEG is highly soluble in aqueous solutions, which can improve the solubility of hydrophobic target molecules upon conjugation.[9]

-

Reduced Steric Hindrance: The flexible PEG chain provides distance between the biotin and the conjugated molecule, minimizing steric hindrance and ensuring efficient binding of biotin to streptavidin.[2]

-

Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation, leading to increased stability in biological fluids.[10]

-

Reduced Immunogenicity: The hydrophilic PEG chains can shield the conjugated molecule from the host's immune system, reducing its immunogenicity and antigenicity.[7][11] This is particularly crucial for the development of therapeutic proteins and drug delivery systems.

The Terminal Amine Group: The Reactive Handle for Conjugation

The primary amine (-NH2) at the terminus of the PEG chain is a versatile functional group for covalent bond formation. It readily reacts with activated carboxyl groups (-COOH) in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[5][6] This allows for the conjugation of this compound to a wide array of biomolecules, including proteins, peptides, and nanoparticles that possess accessible carboxyl groups.

Quantitative Data and Properties

While direct comparative data for this compound of varying 'n' values is not always available in a standardized format, the following tables summarize key properties and the general impact of PEG chain length based on established principles of PEGylation.

Table 1: Physicochemical Properties of this compound

| Property | Description | Typical Values/Characteristics |

| Appearance | Physical state at room temperature. | White to off-white solid.[9] |

| Solubility | Solvents in which the compound dissolves. | Soluble in water and common organic solvents like DMSO and DMF.[9] |

| Purity | Percentage of the desired compound. | Typically >95% as determined by HPLC and NMR. |

| Storage | Recommended storage conditions. | Store at -20°C, desiccated.[9] |

Table 2: Impact of PEG Chain Length (n) on Conjugate Properties

| PEG Chain Length (n) | Steric Hindrance | Solubility Enhancement | Immunogenicity Reduction | Flexibility |

| Short (n=2-4) | Higher potential for hindrance. | Moderate | Less pronounced | Lower |

| Medium (n=8-12) | Reduced hindrance. | Good | Moderate | Good |

| Long (n=24+) | Minimal hindrance. | Excellent | Most effective | High |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protein Biotinylation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein (e.g., an antibody) containing accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus).

Materials:

-

This compound

-

Protein to be labeled (e.g., IgG)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents: Immediately purify the activated protein using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent unwanted side reactions.

-

Conjugation with this compound:

-

Dissolve this compound in Coupling Buffer.

-

Add a 20- to 50-fold molar excess of this compound to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Purification of the Biotinylated Protein: Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.

-

Quantification of Biotinylation: Determine the degree of biotinylation using the HABA assay (see Protocol 4.2).

-

Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules conjugated to a protein.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer or microplate reader capable of reading absorbance at 500 nm

Procedure:

-

Prepare a HABA/Avidin working solution according to the manufacturer's instructions.

-

Measure the baseline absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

-

Add the biotinylated sample: Add a known volume of the purified biotinylated protein solution to the HABA/Avidin solution. Mix well and incubate for 5 minutes at room temperature.

-

Measure the final absorbance: Measure the absorbance of the solution at 500 nm (A₅₀₀ sample). The absorbance will decrease as biotin displaces HABA from avidin.

-

Calculate the moles of biotin per mole of protein using the following formula:

Moles of biotin/mole of protein = (ΔA₅₀₀ × V_HABA) / (ε_HABA × V_sample × [Protein])

Where:

-

ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ sample

-

V_HABA = Volume of HABA/Avidin solution

-

ε_HABA = Molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹)

-

V_sample = Volume of the biotinylated protein sample added

-

[Protein] = Molar concentration of the protein sample

-

Surface Functionalization of Gold Nanoparticles

This protocol outlines a method for attaching this compound to gold nanoparticles (AuNPs).

Materials:

-

Gold nanoparticles (AuNPs)

-

Thiol-PEG-Carboxylic Acid

-

This compound

-

EDC and NHS

-

Activation Buffer (0.1 M MES, pH 6.0)

-

Coupling Buffer (PBS, pH 7.4)

-

Centrifuge

Procedure:

-

Surface Modification of AuNPs with Carboxyl Groups:

-

Incubate the AuNPs with a solution of Thiol-PEG-Carboxylic Acid overnight at room temperature with gentle stirring. The thiol group will self-assemble onto the gold surface.

-

Centrifuge the solution to pellet the AuNPs and remove the supernatant containing excess Thiol-PEG-Carboxylic Acid.

-

Resuspend the carboxylated AuNPs in Activation Buffer.

-

-

Activation of Carboxyl Groups on AuNPs:

-

Add EDC and NHS to the carboxylated AuNP solution to a final concentration of 2 mM and 5 mM, respectively.

-

Incubate for 30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Centrifuge the activated AuNPs and resuspend them in Coupling Buffer.

-

Add this compound to the activated AuNP solution. The molar ratio should be optimized for the specific application.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Washing and Storage:

-

Centrifuge the biotinylated AuNPs and wash them three times with Coupling Buffer to remove unreacted reagents.

-

Resuspend the final biotinylated AuNPs in a suitable storage buffer (e.g., PBS with 0.1% BSA) and store at 4°C.

-

Visualization of Workflows and Pathways

General Bioconjugation Workflow

The following diagram illustrates the two-step process of conjugating this compound to a protein using EDC/NHS chemistry.

Immunoprecipitation using Biotinylated Antibodies

This workflow demonstrates the use of a biotinylated antibody to capture a target antigen and its interacting partners.

Proximity-Dependent Biotinylation (BioID) Workflow

This diagram illustrates the BioID technique for identifying protein-protein interactions in a cellular context.

EGFR Signaling Pathway Analysis using Biotinylation

This diagram shows a simplified representation of how biotinylation can be used to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[12][13]

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation, offering a straightforward method for biotinylating a wide range of molecules. The strategic inclusion of a PEG spacer provides significant advantages, including enhanced solubility, reduced steric hindrance, and lower immunogenicity, making it an ideal choice for applications in drug delivery, diagnostics, and fundamental biological research. By understanding the principles outlined in this guide and utilizing the detailed protocols, researchers can effectively harness the potential of this compound to advance their scientific endeavors.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 3. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]

- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. purepeg.com [purepeg.com]

- 9. researchgate.net [researchgate.net]

- 10. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Unyielding Bond: A Technical Guide to the Principles of Biotin-Avidin Interaction Strength

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (B1667282) (vitamin B7) and avidin (B1170675), a protein found in egg whites, and its bacterial analogue, streptavidin, stands as a cornerstone of modern biotechnology and drug development. Characterized by one of the strongest known non-covalent bonds in nature, this interaction provides a robust and versatile tool for a myriad of applications, from immunoassays to targeted drug delivery. This technical guide delves into the core principles governing the strength of this remarkable interaction, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its full potential.

Core Principles of the Biotin-Avidin Interaction

The extraordinary affinity of avidin and streptavidin for biotin is the result of a combination of factors, including extensive hydrogen bonding, van der Waals interactions, and the ordering of surface polypeptide loops that effectively bury the biotin molecule within the protein's core. This creates a highly stable complex resistant to extremes of pH, temperature, and denaturing agents.[1]

Avidin is a tetrameric glycoprotein, with each of its four identical subunits capable of binding one biotin molecule.[2] Streptavidin, isolated from Streptomyces avidinii, is also a tetramer with four biotin binding sites.[3][4] While sharing a similar three-dimensional structure, streptavidin is not glycosylated and has a near-neutral isoelectric point (pI), which significantly reduces the non-specific binding often associated with the basic pI of avidin.[3][5]

Quantitative Analysis of Binding Affinity

The strength of the biotin-avidin interaction is quantified by its dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff). The Kd for the avidin-biotin interaction is on the femtomolar scale (10⁻¹⁵ M), indicating an exceptionally stable complex.[6][7] Streptavidin exhibits a similarly high affinity for biotin.[8] The interaction is characterized by a very fast "on-rate" (kon) and an extremely slow "off-rate" (koff), contributing to the complex's remarkable stability.[9][10]

Below is a compilation of quantitative data for various forms of avidin and streptavidin.

| Protein | Dissociation Constant (Kd) [M] | Association Rate Constant (kon) [M⁻¹s⁻¹] | Dissociation Rate Constant (koff) [s⁻¹] | Key Characteristics |

| Avidin | ~ 1.3 x 10⁻¹⁵[11] | 7.0 x 10⁷[10] | 7.5 x 10⁻⁸[12] | Glycosylated, high pI (~10), potential for non-specific binding.[2] |

| Streptavidin | ~ 4.0 x 10⁻¹⁴[11] | 1 x 10⁵ - 2 x 10⁸[10] | 2.4 x 10⁻⁶[12] | Non-glycosylated, near-neutral pI (~5-6), lower non-specific binding.[5] |

| NeutrAvidin | ~ 1.3 x 10⁻¹⁵[11] | - | - | Deglycosylated avidin, near-neutral pI (6.3), lowest non-specific binding.[11] |

| Traptavidin | - | - | >10-fold slower than streptavidin[13] | Mutant of streptavidin with significantly slower biotin dissociation.[13] |

Experimental Protocols for Characterizing Biotin-Avidin Interactions

Accurate determination of the kinetic and thermodynamic parameters of the biotin-avidin interaction is crucial for its effective application. The following are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[14]

Objective: To determine the kon, koff, and Kd of the biotin-avidin/streptavidin interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip with a streptavidin-coated surface (or a CM5 chip for amine coupling of streptavidin)[2][15]

-

Biotinylated ligand

-

Analyte (avidin or streptavidin variant)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (if applicable, though often not feasible for the strong biotin-streptavidin interaction)[16]

Methodology:

-

Immobilization of Ligand:

-

If using a streptavidin-coated chip, inject the biotinylated ligand over the sensor surface to allow for its capture.

-

If using a CM5 chip, first immobilize streptavidin via amine coupling.[15]

-

-

Analyte Injection:

-

Inject a series of concentrations of the analyte (e.g., avidin) over the sensor surface at a constant flow rate.[16]

-

Record the sensorgram, which shows the change in resonance units (RU) over time, reflecting the association and dissociation of the analyte.

-

-

Data Analysis:

-

Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.[2]

-

Calculate the dissociation constant (Kd) from the ratio of koff/kon.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[1]

Objective: To determine the binding affinity (Ka, which is 1/Kd), enthalpy (ΔH), and stoichiometry (n) of the biotin-avidin/streptavidin interaction.

Materials:

-

Isothermal titration calorimeter

-

Streptavidin or avidin solution in the sample cell

-

Biotin solution in the titration syringe

-

Matching buffer for both protein and ligand solutions

Methodology:

-

Sample Preparation:

-

Titration:

-

Perform a series of small injections of the biotin solution into the streptavidin solution in the sample cell.[12]

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of biotin to streptavidin.

-

Fit the resulting binding isotherm to a suitable model to determine Ka, ΔH, and the stoichiometry (n) of the interaction.[17]

-

Stopped-Flow Fluorescence Spectroscopy

This technique allows for the measurement of rapid kinetic events by rapidly mixing two solutions and monitoring the change in fluorescence over time.[18]

Objective: To determine the association rate constant (kon) of the biotin-avidin/streptavidin interaction.

Materials:

-

Stopped-flow instrument

-

Fluorescently labeled biotin derivative

-

Avidin or streptavidin solution

-

Appropriate buffer

Methodology:

-

Sample Preparation:

-

Prepare a solution of the fluorescently labeled biotin in one syringe.

-

Prepare a solution of avidin or streptavidin at a known concentration in the other syringe.

-

-

Rapid Mixing:

-

Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.

-

-

Data Acquisition:

-

Monitor the change in fluorescence intensity as the fluorescent biotin binds to the avidin/streptavidin. The binding often results in a change in the fluorescence properties of the label.

-

Record the fluorescence signal as a function of time, typically on a millisecond timescale.[18]

-

-

Data Analysis:

-

Fit the kinetic trace to an appropriate equation (e.g., a single exponential) to obtain the observed rate constant (kobs).

-

Repeat the experiment at different concentrations of the protein in excess.

-

Plot kobs versus the protein concentration. The slope of this plot will give the association rate constant (kon).[10]

-

Visualizing Biotin-Avidin Based Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows that leverage the biotin-avidin interaction.

Caption: Core Biotin-Avidin Interaction.

Caption: ELISA Workflow with Biotin-Streptavidin Detection.

References

- 1. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 2. Surface plasmon resonance (SPR) [bio-protocol.org]

- 3. Immunohistochemistry protocol - Avidin/Biotin Method (ABC) Clinisciences [clinisciences.com]

- 4. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-techne.com [bio-techne.com]

- 6. researchgate.net [researchgate.net]

- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. aimspress.com [aimspress.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 15. path.ox.ac.uk [path.ox.ac.uk]

- 16. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Stopped Flow FAQs [photophysics.com]

Biotin-nPEG-Amine: A Comprehensive Technical Guide on Molecular Weight and its Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-nPEG-amine is a heterobifunctional linker that incorporates three key components: a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a polyethylene (B3416737) glycol (PEG) spacer of varying lengths (n), and a terminal primary amine group for covalent conjugation to target molecules. The unique combination of these elements makes this compound an indispensable tool in various life science research and drug development applications, including bioconjugation, targeted drug delivery, immunoassays, and proteomics.

The molecular weight of the this compound, largely determined by the number of repeating ethylene (B1197577) glycol units in the PEG spacer, is a critical parameter that significantly influences the physicochemical properties and biological performance of the resulting conjugate. This guide provides an in-depth analysis of the molecular weight of this compound, its implications, and detailed experimental protocols for its application.

The Significance of the PEG Spacer and Molecular Weight

The PEG spacer in this compound serves several crucial functions that are directly related to its molecular weight:

-

Increased Hydrophilicity: The hydrophilic nature of the PEG chain enhances the water solubility of the biotinylated molecule.[1][2] This is particularly advantageous when working with hydrophobic proteins or peptides, as it can prevent aggregation and precipitation during conjugation and subsequent applications.[3]

-

Reduced Steric Hindrance: The flexible PEG linker provides a spatial separation between the biotin molecule and the conjugated biomolecule.[4] This increased distance minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin.[5]

-

Improved Pharmacokinetics: In drug delivery applications, PEGylation (the process of attaching PEG chains) is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents.[6] A longer PEG chain (and thus higher molecular weight) can increase the hydrodynamic radius of the drug conjugate, leading to reduced renal clearance and a longer circulation half-life. This "stealth effect" helps to protect the drug from enzymatic degradation and recognition by the reticuloendothelial system.[7]

-

Enhanced Biocompatibility: PEG is known for its biocompatibility and low immunogenicity, which is crucial for in vivo applications.[7]

The choice of a specific molecular weight for this compound is therefore a critical consideration in experimental design, depending on the specific application and the properties of the molecule to be biotinylated.

Quantitative Data Summary

The following table summarizes the key quantitative data for various commercially available this compound derivatives. The number of PEG units (n) directly correlates with the molecular weight and the length of the spacer arm.

| Product Name | Molecular Weight ( g/mol ) | Chemical Formula | Number of PEG Units (n) |

| Biotin-PEG2-amine | 374.50 | C16H30N4O4S | 2 |

| Biotin-PEG3-amine | 418.55 | C18H34N4O5S | 3 |

| Biotin-PEG4-amine | 462.60 | C20H38N4O6S | 4 |

| Biotin-PEG-amine, MW 1,000 | ~1,000 | Not specified | Variable |

| Biotin-PEG-amine, MW 2,000 | ~2,000 | Not specified | Variable |

| Biotin-PEG-amine, MW 3,400 | ~3,400 | Not specified | Variable |

| Biotin-PEG-amine, MW 5,000 | ~5,000 | Not specified | Variable |

| Biotin-PEG-amine, MW 10,000 | ~10,000 | Not specified | Variable |

Experimental Protocols

Protocol 1: General Protein Biotinylation using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

Protein of interest

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation/Reaction Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0

-

Quenching Buffer: Tris-HCl, pH 7.5, or glycine (B1666218) solution

-

Purification column (e.g., desalting column or dialysis cassette)

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation/Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in the Activation/Reaction Buffer.

-

Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation with this compound:

-

Dissolve the this compound in a compatible solvent (e.g., DMSO or water) to a stock concentration of 10-50 mM.

-

Add a 20- to 100-fold molar excess of the this compound solution to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

-

Characterization: Determine the degree of biotinylation using a suitable assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[8]

Protocol 2: Cell Surface Protein Biotinylation

This protocol outlines the labeling of proteins on the surface of live cells. The use of a water-soluble and membrane-impermeable biotinylation reagent like this compound is crucial to ensure that only extracellular proteins are labeled.

Materials:

-

Cultured cells

-

This compound (a water-soluble variant is recommended)

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4-8.0

-

Quenching Buffer: Ice-cold PBS containing 100 mM glycine or Tris

-

Cell lysis buffer

Procedure:

-

Cell Preparation:

-

Grow cells to the desired confluency in a culture dish.

-

Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[9]

-

-

Biotinylation Reaction:

-

Prepare a fresh solution of this compound in ice-cold PBS at a concentration of 0.1-1 mg/mL.

-

Add the biotinylation reagent solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate for 30 minutes at 4°C on a rocking platform to label the surface proteins.[10] Performing the incubation at a low temperature minimizes the internalization of the biotin reagent.

-

-

Quenching:

-

Aspirate the biotinylation solution.

-

Wash the cells three times with ice-cold Quenching Buffer to quench and remove any excess biotinylation reagent.[11]

-

-

Cell Lysis and Analysis:

-

Lyse the cells using a suitable lysis buffer.

-

The biotinylated proteins in the cell lysate can now be isolated using streptavidin-agarose beads for subsequent analysis (e.g., Western blotting).

-

Visualizations

Experimental Workflow: Protein Biotinylation

Caption: Workflow for protein biotinylation using EDC/NHS chemistry.

Signaling Pathway: Targeted Drug Delivery via Biotin Receptor

Caption: Targeted drug delivery using a Biotin-PEG functionalized carrier.